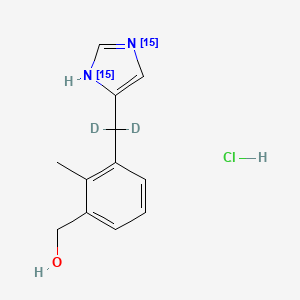

3-Hydroxy Detomidine-15N2,d2 Hydrochloride

Description

Significance of Stable Isotopes in Chemical and Biomedical Research

Stable isotopes, such as deuterium (B1214612) (²H or d), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), have become indispensable in a wide array of scientific disciplines. metsol.com Their incorporation into molecules allows researchers to distinguish the labeled compound from its naturally occurring, unlabeled counterparts. This distinction is fundamental to a variety of analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In biomedical research, stable isotopes are instrumental in elucidating the mechanisms of disease, understanding metabolic pathways, and developing new therapeutic agents. metsol.com They offer a safe and effective means to study physiological and biochemical processes in vivo, without the inherent risks associated with radioactive isotopes. metsol.com This safety profile is particularly crucial in clinical studies, enabling researchers to gather precise kinetic data from patient populations. metsol.com

Role of Stable Isotopically Labeled Metabolites in Drug Disposition Studies

The journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical area of study in pharmaceutical development. nih.gov Understanding these processes, collectively known as drug disposition, is paramount for ensuring the safety and efficacy of new medications. Stable isotopically labeled metabolites are invaluable tools in these investigations. nih.gov

By introducing a labeled version of a drug or its metabolite into a biological system, researchers can accurately trace its fate. metsol.com The use of techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the sensitive and specific detection of the labeled compound and its subsequent metabolic products. journal-dtt.org This enables the precise quantification of the parent drug and its metabolites in various biological matrices, such as plasma and urine, providing a detailed picture of the drug's pharmacokinetic profile. journal-dtt.orgresearchgate.net

Overview of 3-Hydroxy Detomidine-15N2,d2 Hydrochloride as a Research Tool

This compound is a stable isotope-labeled version of 3-hydroxy detomidine (B1200515), a principal metabolite of the sedative and analgesic drug, Detomidine. scbt.com This specific compound has been intentionally synthesized to include two nitrogen-15 atoms and two deuterium atoms, significantly increasing its molecular weight compared to the native molecule. This isotopic enrichment makes it an exceptional tool for pharmacological research.

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing mass spectrometry. Its chemical behavior is virtually identical to the unlabeled 3-hydroxy detomidine, ensuring that it experiences similar extraction efficiencies and ionization responses during analysis. However, its distinct mass allows it to be easily differentiated by the mass spectrometer. This is crucial for the accurate quantification of the unlabeled metabolite in biological samples, a key aspect of pharmacokinetic studies.

A recent study on the intravenous pharmacokinetics of detomidine and its metabolites in horses highlights the practical application of a closely related stable isotope-labeled compound, 3-hydroxy detomidine-d4, as an internal standard. journal-dtt.org In this research, a sensitive and selective LC-MS/MS method was developed to quantify detomidine and its metabolites in horse plasma. The use of the deuterated internal standard was essential for ensuring the accuracy and precision of the measurements. journal-dtt.org The study successfully monitored the concentrations of detomidine and its metabolites, 3-hydroxy detomidine and 3-carboxy detomidine, over a 48-hour period, providing valuable insights into their pharmacokinetic profiles. journal-dtt.org This research underscores the vital role that stable isotope-labeled compounds like this compound play in advancing our understanding of drug metabolism and disposition.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1346603-61-9 |

| Molecular Formula | C₁₂H₁₂D₂(¹⁵N)₂O·HCl |

| Molecular Weight | 242.71 g/mol |

| Synonyms | 3-(1H-Imidazol-5-ylmethyl)-2-methylbenzenemethanol-15N2,d2 Hydrochloride |

Note: The data in this table is compiled from publicly available chemical databases.

Detailed Research Findings

While specific studies utilizing this compound are not extensively detailed in publicly accessible literature, its role can be inferred from research employing analogous stable isotope-labeled internal standards. The aforementioned pharmacokinetic study of detomidine in horses provides a clear framework for its application. journal-dtt.org

In such studies, a known concentration of the stable isotope-labeled internal standard (e.g., this compound) is added to the biological samples (e.g., plasma) containing the unknown concentration of the analyte (unlabeled 3-hydroxy detomidine). Both the analyte and the internal standard are then extracted and analyzed by LC-MS/MS. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This method, known as stable isotope dilution analysis, is considered the gold standard for quantitative bioanalysis due to its high precision and accuracy.

The use of a stable isotope-labeled version of the analyte as the internal standard is particularly advantageous as it co-elutes with the analyte during chromatography and experiences similar matrix effects, which are common sources of error in bioanalytical methods. This ensures a more reliable quantification of the drug's metabolites, leading to a more accurate characterization of its pharmacokinetic properties.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H15ClN2O |

|---|---|

Molecular Weight |

242.71 g/mol |

IUPAC Name |

[3-[dideuterio((1,3-15N2)1H-imidazol-5-yl)methyl]-2-methylphenyl]methanol;hydrochloride |

InChI |

InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H/i5D2,13+1,14+1; |

InChI Key |

JHQUAWVVRURKMP-WKHLXQDESA-N |

Isomeric SMILES |

[2H]C([2H])(C1=C(C(=CC=C1)CO)C)C2=C[15N]=C[15NH]2.Cl |

Canonical SMILES |

CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Incorporation Strategies

Synthetic Pathways for 3-Hydroxy Detomidine-15N2,d2 Hydrochloride

The creation of this dual-labeled compound does not typically follow a single linear path but rather involves a convergent synthesis. This approach involves preparing the isotopically labeled phenyl and imidazole moieties separately or introducing the labels at strategic points during the assembly of the final molecule. The core structure, 3-hydroxy detomidine (B1200515), consists of a substituted phenyl ring linked by a methylene bridge to an imidazole ring. nih.gov

The 'd2' designation indicates the replacement of two hydrogen atoms with deuterium (B1214612). In the context of detomidine metabolites, the most logical and common position for this labeling is the benzylic methylene bridge connecting the phenyl and imidazole rings. This position is often a site of metabolic activity, and deuteration here can enhance metabolic stability due to the kinetic isotope effect. beilstein-archives.orgacs.org

A primary method for achieving this is through Hydrogen Isotope Exchange (HIE) reactions. researchgate.netresearchgate.net This late-stage functionalization is advantageous as it can be performed on a nearly complete molecular scaffold.

Metal-Catalyzed Exchange : Heterogeneous catalysts, particularly palladium on carbon (Pd/C), are highly effective for promoting H/D exchange at benzylic positions. researchgate.net The reaction typically involves stirring the unlabeled precursor in deuterium oxide (D₂O), which serves as the deuterium source, in the presence of the catalyst. A hydrogen or deuterium gas atmosphere can be used to activate the catalyst and facilitate the exchange. researchgate.net This method is valued for its high regioselectivity towards the activated benzylic C-H bonds, leaving aromatic and other aliphatic C-H bonds largely untouched under controlled conditions. researchgate.net

Base-Catalyzed Exchange : For benzylic protons activated by electron-withdrawing groups, amine bases can catalyze the exchange with D₂O. nih.gov This involves the formation of a transient benzylic carbanion, which is then quenched by a deuteron from the solvent. The acidity of the benzylic protons in the detomidine structure makes this a feasible, though potentially less common, approach.

Table 1: Representative Deuterium Incorporation via Palladium-Catalyzed H/D Exchange

| Substrate Type | Catalyst | Deuterium Source | Conditions | Typical Incorporation Efficiency |

|---|---|---|---|---|

| Benzylic Methylene | 10% Pd/C | D₂O | 100-150°C, H₂ atmosphere | >95% |

| Alkyl-substituted Aromatic | Pt/C | D₂O | 150°C, H₂ atmosphere | >90% (benzylic), variable (aromatic) |

| N-Heterocycle (benzylic) | Ru/C | D₂O | 80-120°C | 85-98% |

This table presents typical data from literature on H/D exchange reactions for structurally related positions and is for illustrative purposes. researchgate.net

The incorporation of two Nitrogen-15 (B135050) atoms requires the de novo synthesis of the imidazole ring using an isotopically enriched nitrogen source. Standard imidazole synthesis methods can be adapted for this purpose.

Debus Synthesis : This classic method involves the reaction of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and ammonia to form the imidazole ring. pharmaguideline.comnih.gov To create the [¹⁵N₂]-imidazole moiety, ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) is used as the nitrogen source. This one-pot reaction efficiently incorporates the heavy isotope into both nitrogen positions of the heterocyclic ring. nih.gov

Radiszewski Synthesis : Similar to the Debus method, this synthesis involves reacting a 1,2-dicarbonyl with an aldehyde and ammonia, and can be adapted using ¹⁵NH₄Cl. pharmaguideline.com

The general strategy would involve synthesizing a [¹⁵N₂]-imidazole precursor which can then be coupled with the deuterated phenyl-containing fragment to assemble the final molecule.

Table 2: Common Synthetic Routes for ¹⁵N₂-Imidazole Ring Formation

| Synthetic Method | Key Reagents | ¹⁵N Source | General Yield |

|---|---|---|---|

| Debus Synthesis | Glyoxal, Formaldehyde | ¹⁵NH₄Cl | 40-60% |

| Modified Debus (for substituted imidazoles) | Glyoxal, Acetaldehyde | ¹⁵NH₄Cl | ~90% |

| From ¹⁵N-Formamide | Formamide-¹⁵N, various precursors | H¹⁵NO₃, Na¹⁵NO₃ | 30-45% (multi-step) |

Data is representative of published syntheses of ¹⁵N-labeled imidazole derivatives. nih.gov

The success of the synthesis hinges on the availability and purity of isotopically enriched starting materials.

Deuterium Source : Deuterium oxide (D₂O) is the most common and cost-effective source for deuterium labeling. It is commercially available in high isotopic purities (>99.8 atom % D).

Nitrogen-15 Source : ¹⁵N-Ammonium chloride (¹⁵NH₄Cl) is the standard precursor for incorporating ¹⁵N into heterocyclic rings like imidazole. It is also available commercially with high isotopic enrichment (>98 atom % ¹⁵N).

Organic Precursors : The non-labeled backbone would likely start from (2-methyl-3-(hydroxymethyl)phenyl)methanol or a protected version thereof. This precursor would undergo chemical modification to introduce a reactive group at the benzylic position, allowing for coupling with the pre-formed, isotopically labeled imidazole ring.

Advances in Chemical Synthesis of Complex Labeled Drug Metabolites

The synthesis of complex, isotopically labeled drug metabolites like this compound has been significantly advanced by the integration of innovative chemical and biological techniques. These advancements are crucial for producing the high-purity standards required for modern drug metabolism and pharmacokinetic studies.

Biocatalysis and Chemoenzymatic Synthesis:

A significant leap forward in the synthesis of complex molecules has been the advent of biocatalysis and chemoenzymatic approaches. These methods utilize enzymes or whole microbial cells to perform specific chemical transformations that are often difficult to achieve through conventional chemistry.

Biocatalysis: This approach leverages the high selectivity and efficiency of enzymes to catalyze specific reactions. For the synthesis of labeled drug metabolites, enzymes can be used to introduce functional groups or to perform stereoselective reactions, leading to the desired product with high purity. Biocatalytic systems have been successfully employed for the synthesis of a variety of isotope-labeled metabolites. nih.gov

Chemoenzymatic Synthesis: This strategy combines the advantages of both chemical and enzymatic reactions. Chemical synthesis is used to create a core molecular scaffold, and then enzymes are employed for specific modifications, such as hydroxylation or glycosylation, to produce the final metabolite. This hybrid approach allows for the efficient synthesis of complex molecules that would be challenging to produce using either method alone. Chemoenzymatic methods have proven effective for the synthesis of site-specific isotopically labeled nucleotides. nih.gov

Combinatorial Biosynthesis:

Another exciting frontier is combinatorial biosynthesis, which involves the genetic engineering of metabolic pathways to produce novel compounds. By combining genes from different organisms or by modifying existing biosynthetic pathways, scientists can create "cellular factories" that produce a wide range of compounds, including drug metabolites. This approach holds great promise for the sustainable and efficient production of complex labeled molecules. nih.govnih.gov Combinatorial biosynthesis provides an environmentally friendly way to produce natural product analogs and can increase the yield of the desired compound. nih.gov

These advanced synthetic strategies are continually evolving, providing researchers with more powerful tools to create the complex labeled compounds necessary for advancing our understanding of drug metabolism and safety.

Applications in Detomidine Biotransformation Research

Elucidation of Detomidine (B1200515) Metabolic Pathways using Labeled Metabolites

Stable isotope-labeled compounds are instrumental in delineating complex metabolic pathways. nih.gov The known mass shift of 3-Hydroxy Detomidine-15N2,d2 Hydrochloride, due to the incorporation of two 15N and two deuterium (B1214612) atoms, allows for its unambiguous detection and differentiation from its unlabeled, endogenous counterparts in biological matrices.

In vitro systems, such as liver microsomes and hepatocytes, are primary models for studying drug metabolism. In the case of detomidine, a major initial metabolic step is hydroxylation to form 3-hydroxy detomidine. nih.gov This is followed by further biotransformation, including conjugation reactions like glucuronidation, which increases the water solubility of the metabolite to facilitate its excretion. nih.gov

The use of this compound in these in vitro assays would enable researchers to:

Confirm the identity of 3-hydroxy detomidine as a primary metabolite through co-elution and mass spectral comparison in liquid chromatography-mass spectrometry (LC-MS) analysis.

Investigate the kinetics of subsequent conjugation reactions by introducing the labeled 3-hydroxy detomidine as a substrate and monitoring the formation of its conjugated products over time.

Research in rats has shown that after the initial hydroxylation, the resulting hydroxylated detomidine readily undergoes glucuronic acid conjugation. nih.gov In studies with isolated rat hepatocytes, the amount of the glucuronide conjugate was observed to increase with the incubation time. nih.gov

Pinpointing the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. The primary enzymes involved in Phase I metabolism of many drugs are the Cytochrome P450 (CYP) superfamily. nih.gov

While studies on detomidine's metabolism have implicated liver monooxygenases (a broad class that includes CYP enzymes) in its hydroxylation nih.gov, the use of this compound can facilitate more precise identification. By incubating the parent drug (detomidine) with specific, expressed human CYP isoforms and using the labeled 3-hydroxy detomidine as an internal standard for quantification, researchers can accurately determine the rate of metabolite formation by each enzyme. This allows for the identification of the key CYP enzymes responsible for this specific metabolic step.

The biotransformation of detomidine is a multi-step process. Following its formation, 3-hydroxy detomidine can be further metabolized. A key subsequent metabolite identified in horses is detomidine 3-carboxylic acid (COOH-detomidine), which is formed through the dehydrogenation of 3-hydroxy detomidine. nih.govjournal-dtt.org

The use of this compound is critical for accurately mapping this metabolic sequence. In pharmacokinetic studies, after administration of the parent drug, the appearance and disappearance of metabolites can be tracked over time. The labeled compound serves as an invaluable analytical tool to:

Accurately quantify the concentration of 3-hydroxy detomidine in plasma and urine samples. journal-dtt.org

Provide a reference point for the identification and quantification of downstream metabolites like COOH-detomidine. nih.gov

A study in horses demonstrated that while 3-hydroxy-detomidine was detected sooner, COOH-detomidine had a significantly greater area under the curve, indicating it is a major and more persistent metabolite in this species. nih.gov

| Metabolic Step | Precursor | Product | Key Research Finding |

| Hydroxylation | Detomidine | 3-Hydroxy Detomidine | A primary and dominant metabolic reaction observed in rats. nih.gov |

| Conjugation | 3-Hydroxy Detomidine | 3-Hydroxy Detomidine Glucuronide | A major metabolite found in rat urine, accounting for a significant portion of excreted drug. nih.gov |

| Oxidation | 3-Hydroxy Detomidine | Detomidine 3-Carboxylic Acid | A major urinary metabolite in horses, often exceeding the concentration of its precursor. nih.govmadbarn.com |

Investigation of Species-Specific Differences in Detomidine Metabolism

The way a drug is metabolized can vary significantly between different species. nih.gov These differences are important in veterinary medicine and for the extrapolation of animal study data to humans. Research has shown that while hydroxylation is a common pathway, the profile and prominence of subsequent metabolites can differ.

For instance, in rats, the glucuronide of hydroxylated detomidine is a major urinary metabolite nih.gov, whereas in horses, detomidine carboxylic acid is the most abundant urinary metabolite. madbarn.com

This compound facilitates the precise quantification of this key intermediate metabolite across different species. By using this labeled standard in comparative in vitro (e.g., liver microsomes from different species) or in vivo studies, researchers can obtain accurate quantitative data to build a clear picture of species-specific metabolic profiles.

Use of this compound in Mechanistic Metabolism Studies

In mechanistic metabolism studies, particularly those employing quantitative techniques like LC-MS/MS, stable isotope-labeled internal standards are essential for achieving accuracy and precision. researchgate.net this compound, and its deuterated analogs like 3-hydroxy detomidine-d4, are ideally suited for this purpose. journal-dtt.org

As an internal standard, the labeled compound is added in a known amount to biological samples (e.g., plasma or urine) prior to extraction and analysis. Because it is chemically identical to the analyte of interest (3-hydroxy detomidine) but has a different mass, it behaves in the same way during sample preparation and ionization in the mass spectrometer. This allows it to correct for any loss of analyte during the extraction process and for variations in instrument response.

Research Perspectives and Future Directions

Integration of Labeled Metabolites in Systems Pharmacology Approaches

Systems pharmacology represents a departure from the traditional "one drug, one target" paradigm, instead aiming to understand the effects of drugs on the entire biological system. It integrates experimental data with computational modeling to predict how drugs will behave in the body, considering the complex network of interactions between the drug, its metabolites, and various cellular components. nih.gov

Stable isotope-labeled compounds are invaluable in this field as they allow for the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental biochemical properties. moravek.comacs.org By introducing a labeled compound like 3-Hydroxy Detomidine-15N2,d2 Hydrochloride into a biological system, researchers can build more accurate and dynamic pharmacokinetic and pharmacodynamic (PK/PD) models. These models can elucidate the complex interplay between the parent drug, Detomidine (B1200515), and its metabolic products.

The integration of data from studies using this compound can help to:

Refine Multi-Scale Models: Enhance the accuracy of computational models that simulate everything from molecular interactions to whole-organism responses.

Personalize Medicine: By understanding how individual variations in metabolism affect drug handling, systems pharmacology models can help predict patient-specific responses. omicstutorials.com

Potential for this compound in Biomarker Discovery

Biomarker discovery is a cornerstone of modern medicine, crucial for diagnosing diseases, monitoring their progression, and predicting therapeutic responses. omicstutorials.com Metabolomics, the large-scale study of small molecules or metabolites, is a powerful tool for identifying novel biomarkers. chromatographyonline.com The use of stable isotope-labeled compounds in metabolomics research significantly enhances the accuracy and sensitivity of these investigations. moravek.com

This compound can be used as an internal standard in mass spectrometry-based metabolomics studies. Its known concentration and distinct mass shift allow for the precise quantification of its unlabeled counterpart, 3-Hydroxy Detomidine, in complex biological samples like plasma or urine. lucerna-chem.chdiagnosticsworldnews.com This precise quantification is essential for identifying subtle metabolic changes that could serve as biomarkers.

Key applications in biomarker discovery include:

Monitoring Drug Metabolism: Tracking the levels of 3-Hydroxy Detomidine can serve as a biomarker for the activity of specific metabolic enzymes (e.g., cytochrome P450s).

Identifying Off-Target Effects: Aberrations in metabolic pathways downstream from the formation of 3-Hydroxy Detomidine could indicate off-target drug effects.

Stratifying Patient Populations: Differences in the rate of formation or clearance of this metabolite could help stratify patients who are "fast" or "slow" metabolizers, potentially predicting drug efficacy or the risk of adverse events.

Table 1: Applications of Labeled Metabolites in Research

| Research Area | Role of this compound | Potential Outcome |

| Systems Pharmacology | Tracer for dynamic PK/PD modeling. | More accurate prediction of drug behavior and system-wide effects. |

| Biomarker Discovery | Internal standard for precise quantification. | Identification of new biomarkers for drug efficacy, metabolism, or toxicity. moravek.com |

| Metabolic Flux Analysis | Isotopic tracer to measure pathway rates. | Quantitative understanding of Detomidine metabolic pathways. nih.gov |

Advances in Automated Synthesis of Complex Stable Isotope Labeled Compounds

The synthesis of complex organic molecules, including stable isotope-labeled compounds, has historically been a labor-intensive and time-consuming process. However, recent advances in laboratory automation are revolutionizing chemical synthesis, making it more efficient, reproducible, and accessible. chemh.commit.edu These advancements are critical for producing high-purity compounds like this compound, which are essential for research.

Key technologies driving this transformation include:

Robotic Systems and Flow Chemistry: Automated platforms can perform multi-step syntheses in continuous flow reactors, which allows for precise control over reaction conditions and minimizes manual intervention. mit.eduthieme-connect.com This approach can significantly reduce synthesis time from weeks to days or even hours. mit.edu

High-Throughput Screening (HTS): Automated systems can rapidly test numerous reaction conditions in parallel to quickly optimize synthesis pathways. oxfordglobal.com

Artificial Intelligence (AI) and Machine Learning: AI algorithms are increasingly used to predict optimal synthetic routes and reaction outcomes, guiding the design of more efficient syntheses. chemh.comoxfordglobal.com

These technologies facilitate the custom synthesis of specifically labeled compounds, allowing researchers to choose the type and position of isotopic labels (e.g., 13C, 15N, 2H) to best suit their experimental needs. symeres.commedchemexpress.comschd-shimadzu.com The increased efficiency and reduced cost of synthesis will likely lead to broader availability and application of complex labeled molecules in research. acs.org

Application of Isotopic Tracing in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com Unlike traditional metabolomics, which provides a static snapshot of metabolite concentrations, MFA provides a dynamic view of cellular metabolism. researchgate.net This is achieved by introducing a substrate labeled with stable isotopes (a tracer) into a biological system and tracking the incorporation of the label into downstream metabolites over time. nih.govcreative-proteomics.com

While MFA is often used to study central carbon metabolism with tracers like 13C-glucose, the same principles apply to drug metabolism. nih.gov this compound can serve as a tracer to investigate the dynamics of its own metabolic pathway. For instance, researchers could administer the labeled compound and monitor for the appearance of further downstream metabolites that retain the isotopic label.

This approach would allow for the direct measurement of:

The rate of formation of subsequent metabolites.

The turnover rate of the 3-Hydroxy Detomidine pool.

The potential for retro-conversion to the parent drug or other metabolic intermediates.

Such studies provide a quantitative understanding of metabolic pathway dynamics that cannot be obtained from concentration measurements alone. creative-proteomics.comresearchgate.net

Future Methodological Developments for Enhanced Sensitivity and Specificity in Metabolite Quantification

The ability to accurately detect and quantify metabolites, often present at very low concentrations in complex biological matrices, is paramount for meaningful research. Continuous advancements in analytical instrumentation, particularly in mass spectrometry (MS), are pushing the boundaries of sensitivity and specificity. nih.gov

Future developments poised to enhance the quantification of labeled compounds like this compound include:

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) MS provide extremely high mass resolution, allowing for the clear separation of labeled compounds from interfering background ions and enabling confident molecular formula assignment. omicstutorials.comtandfonline.com

Tandem Mass Spectrometry (MS/MS): Techniques such as multiple reaction monitoring (MRM) offer exceptional specificity and sensitivity for targeted quantification by monitoring a specific precursor-to-product ion transition. nih.govnih.gov

Ion Mobility Spectrometry (IMS): When coupled with MS, IMS adds another dimension of separation based on the ion's size and shape, which can help resolve isomeric metabolites that are indistinguishable by mass alone. omicstutorials.com

Novel Ionization Techniques: Improved ionization sources enhance the efficiency with which metabolites are converted into ions, leading to direct gains in sensitivity and the ability to detect lower-abundance compounds. omicstutorials.comshimadzu.com

Surface-Enhanced Raman Spectroscopy (SERS): This technique provides highly specific molecular "fingerprints" and can achieve ultra-sensitive detection, offering a complementary method for metabolite analysis. nih.gov

These technological advancements will enable researchers to perform more comprehensive metabolic profiling, detecting and quantifying labeled metabolites with greater confidence and precision than ever before. bccresearch.comazolifesciences.com

Table 2: Comparison of Advanced Analytical Techniques for Metabolite Quantification

| Technique | Principle | Key Advantage(s) | Relevance for Labeled Compounds |

| High-Resolution MS (HRMS) | Measures mass-to-charge ratio with very high accuracy. | Confident molecular formula assignment; reduces ambiguity. tandfonline.com | Precisely confirms the mass of the isotopically labeled molecule. |

| Tandem MS (MS/MS) | Isolates and fragments a precursor ion to detect specific product ions. | High specificity and sensitivity for targeted quantification. nih.gov | Allows for highly selective monitoring of the labeled compound, even in complex mixtures. |

| Ion Mobility Spectrometry (IMS-MS) | Separates ions based on their size, shape, and charge. | Resolves isomers; provides an additional dimension of separation. omicstutorials.com | Can distinguish the labeled compound from structurally similar, unlabeled molecules. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Measures vibrational spectra enhanced by plasmonic nanomaterials. | High molecular specificity; potential for single-molecule detection. nih.gov | Provides structural confirmation and highly sensitive detection. |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3-Hydroxy Detomidine-15N2,d2 Hydrochloride in biological matrices?

- Methodology : Use isotope dilution liquid chromatography-mass spectrometry (LC-MS) for high specificity and sensitivity. The deuterated (d2) and 15N2-labeled structure minimizes interference from endogenous compounds. Prepare calibration curves using spiked matrix samples (e.g., plasma or urine) and validate precision (RSD <15%) and accuracy (80–120% recovery) per FDA guidelines .

- Example Workflow :

- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (10,000 × g, 10 min).

- LC Conditions : C18 column (2.1 × 50 mm, 2.6 µm), gradient elution (0.1% formic acid in water/acetonitrile).

- MS Detection : Positive ion mode, MRM transitions m/z 285 → 168 (analyte) and m/z 287 → 170 (internal standard) .

Q. How should researchers handle and store this compound to ensure stability?

- Protocol : Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstitute in deuterated solvents (e.g., D2O) for NMR studies to prevent proton exchange. For long-term stability (>5 years), avoid repeated freeze-thaw cycles and monitor degradation via periodic LC-MS analysis .

Q. What are the critical parameters for synthesizing this compound?

- Synthesis Strategy :

- Isotopic Labeling : Introduce 15N2 via amidation reactions using 15N-enriched ammonia. Deuterium is incorporated at specific positions via catalytic exchange or deuterated precursors.

- Purification : Use preparative HPLC with trifluoroacetic acid (0.1%) as an ion-pairing agent. Confirm isotopic purity (>98%) via high-resolution MS and 1H/13C NMR .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) data for 3-Hydroxy Detomidine metabolites across species?

- Approach :

- Species-Specific Metabolism : Compare hepatic microsomal incubation results (human vs. rodent) to identify cytochrome P450 (CYP) isoform differences (e.g., CYP3A4 vs. CYP2D6 dominance).

- Data Normalization : Adjust for protein binding using equilibrium dialysis and free fraction calculations.

- Contradiction Analysis : If rodent studies show higher clearance than humans, validate via in vitro-in vivo extrapolation (IVIVE) models incorporating metabolic scaling factors .

Q. What experimental design considerations are critical for studying the metabolite’s role in α2-adrenergic receptor binding?

- Design Framework :

- Receptor Assays : Use radioligand displacement (e.g., [3H]-clonidine) in CHO-K1 cells expressing human α2A-AR. Include negative controls (untransfected cells) and positive controls (dexmedetomidine).

- Dose-Response Curves : Test 3-Hydroxy Detomidine-15N2,d2 at 0.1–100 µM. Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50 and Hill coefficients.

- Statistical Power : Use ≥3 biological replicates and ANOVA with post-hoc Tukey testing .

Q. How do matrix effects influence the quantification of this compound, and how can they be mitigated?

- Troubleshooting :

- Matrix Effect Evaluation : Compare peak areas of post-extraction spiked samples vs. neat solutions. Signal suppression >20% indicates significant interference.

- Mitigation Strategies :

- Sample Dilution : Reduce matrix load (e.g., 1:5 dilution in mobile phase).

- Alternative Extraction : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) improves selectivity.

- Internal Standard Adjustment : Use a structural analog with similar ionization efficiency .

Key Challenges & Solutions

- Isotopic Impurity in Synthesis : Trace 14N or non-deuterated species can skew PK data. Solution: Optimize reaction stoichiometry and use preparative SFC (supercritical fluid chromatography) for higher resolution .

- Cross-Reactivity in Immunoassays : Polyclonal antibodies may bind non-target metabolites. Solution: Validate assay specificity via LC-MS cross-checking and epitope mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.